(R)-3-Aminopyrrolidine

説明

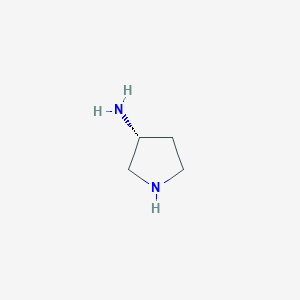

Structure

2D Structure

特性

IUPAC Name |

(3R)-pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXSWUFDCSEIOO-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364010 | |

| Record name | (R)-3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116183-82-5 | |

| Record name | (R)-3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-(+)-3-Aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 3 Aminopyrrolidine

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct pathway to enantiomerically enriched compounds, avoiding the need for resolution of racemic mixtures. Several strategies have been successfully employed for the synthesis of (R)-3-Aminopyrrolidine.

Stereoselective Cyclization Reactions

Stereoselective cyclization reactions are a powerful tool for constructing chiral rings from acyclic precursors, where the stereochemistry is controlled by chiral auxiliaries, catalysts, or starting materials derived from the chiral pool.

A common and effective strategy for the synthesis of this compound involves the use of readily available and inexpensive chiral starting materials. D-Asparagine, a naturally occurring amino acid, serves as a prominent chiral pool starting material for this purpose. The synthesis typically involves the cyclization of a D-asparagine derivative to form a protected this compound precursor. researchgate.netgoogle.com

One reported method describes the enantioselective enzymatic hydrolysis of N-protected D-asparagine esters. researchgate.net This process yields the corresponding D-esters in high optical purity (>95% enantiomeric excess) and good chemical yields (>40%). researchgate.net Subsequent sequential cyclization, selective deprotection, and reduction steps efficiently produce benzyl-protected this compound. researchgate.net This chemoenzymatic approach highlights the synergy between enzymatic resolution and chemical transformations to access the target molecule. researchgate.netacs.orgacs.orgnih.gov

The general pathway from D-asparagine often involves the following key transformations:

Protection: The amino and carboxylic acid groups of D-asparagine are protected.

Cyclization: The protected D-asparagine derivative is cyclized to form a succinimide (B58015) intermediate.

Reduction: The succinimide is then reduced to the corresponding pyrrolidine (B122466).

This strategy leverages the inherent chirality of the starting material to establish the desired stereochemistry at the C3 position of the pyrrolidine ring.

Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles represents a highly efficient method for the construction of densely functionalized, chiral pyrrolidines. rsc.orgnih.govnih.govacs.org This reaction allows for the creation of multiple stereogenic centers with high levels of diastereo- and enantioselectivity in a single step. rsc.orgacs.org

In a typical reaction, an azomethine ylide, generated in situ from an imino ester, reacts with an alkene in the presence of a chiral copper(I) catalyst. The catalyst, usually a complex of a copper(I) salt and a chiral ligand, orchestrates the approach of the two reactants, leading to the preferential formation of one enantiomer of the pyrrolidine product.

Key features of this methodology include:

High Efficiency and Selectivity: The reaction often proceeds with high yields (up to 98%) and excellent diastereo- and enantioselectivities (dr >20:1, ee up to >99%). rsc.org

Mild Reaction Conditions: These cycloadditions are typically carried out under mild conditions. rsc.org

Substrate Scope: The reaction is applicable to a broad range of substrates, providing access to structurally diverse and highly substituted pyrrolidines. nih.govnih.gov

For instance, the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with β-phthaliminoacrylate esters has been shown to produce pyrrolidine β-amino acid derivatives with high stereocontrol. rsc.org Subsequent deprotection and hydrogenolysis of the resulting cycloadducts provide a straightforward route to highly functionalized, biologically important free pyrrolidine β-amino acids. rsc.org While not a direct synthesis of this compound itself, this method demonstrates the power of copper-catalyzed cycloadditions for creating the core pyrrolidine structure with defined stereochemistry, which can then be further elaborated to the target molecule.

| Catalyst System | Dipolarophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |

| Cu(MeCN)₄BF₄/DTBM-Segphos | 1-propene-1,3-sultone | >20:1 | up to >99% | High |

| Cu(MeCN)₄BF₄/tBu-FcPhox | Sulfocoumarins | >20:1 | up to >99% | High |

| Copper(I)/Chiral Ligand | β-phthaliminoacrylate esters | >20:1 | up to >99% | up to 98% |

Enzymatic and Chemo-Enzymatic Syntheses

Enzymatic and chemo-enzymatic methods are increasingly recognized for their high selectivity, mild reaction conditions, and environmental compatibility. These approaches are particularly well-suited for the synthesis of chiral compounds like this compound.

Amine Transaminase (ATA)-Catalyzed Transamination

Amine transaminases (ATAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine. mdpi.com This biocatalytic method is highly valued for its excellent enantio- and regioselectivity. mdpi.com

The synthesis of this compound can be achieved through the asymmetric transamination of a suitable prochiral ketone precursor, such as N-protected-3-pyrrolidinone. acs.orgacs.orgnih.gov An (R)-selective ATA will preferentially produce the (R)-enantiomer of the corresponding amine. The use of a cost-effective amine donor like isopropylamine (B41738) is advantageous for industrial applications. uni-greifswald.de

A one-pot photoenzymatic synthesis route has been developed that combines a photochemical oxyfunctionalization to generate N-Boc-3-pyrrolidinone from pyrrolidine, followed by a stereoselective biocatalytic transamination using an ATA. acs.orgacs.orgnih.gov This process has been shown to achieve up to 90% conversion and greater than 99% enantiomeric excess. acs.orgacs.org

| Enzyme | Substrate | Amine Donor | Enantiomeric Excess (ee) | Conversion |

| (R)-selective ATA | N-Boc-3-pyrrolidinone | Isopropylamine | >99% | >70% |

| ATA-117-Rd11 ((R)-selective) | N-Boc-3-pyrrolidinone | Isopropylamine | ≥98% | >70% |

Kinetic Resolution of Racemic Mixtures with Proteases

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, often an enzyme. Proteases are a class of enzymes that have been successfully employed for the kinetic resolution of racemic amines and their derivatives. researchgate.net

In the context of synthesizing this compound, a racemic mixture of a protected 3-aminopyrrolidine (B1265635) derivative can be subjected to enzymatic resolution using a protease. researchgate.netacs.orgacs.orgnih.gov The enzyme will selectively catalyze the hydrolysis or acylation of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched.

For example, the enantioselective enzymatic hydrolysis of N-protected D,L-asparagine esters using proteases can be a key step in a chemoenzymatic route to chiral 3-aminopyrrolidines. researchgate.netacs.orgacs.org By carefully selecting the enzyme and reaction conditions (such as a lower pH and the use of an organic co-solvent to prevent racemization and enzyme inactivation), high optical purities (>95% ee) and good chemical yields (>40%) can be achieved for the desired D-ester, which is a precursor to this compound. researchgate.net

Another reported method is the kinetic resolution of racemic N-Boc-3-aminopyrrolidine catalyzed by hydrolases, which is a viable strategy for obtaining the enantioenriched compound. acs.orgresearchgate.net Lipases, such as those from Candida antarctica, have also been used for the kinetic resolution of N-Cbz-3-aminopyrrolidine, achieving 89% ee at a 50% yield.

| Enzyme Type | Substrate | Outcome | Enantiomeric Excess (ee) | Yield |

| Protease | N-protected D,L-asparagine esters | Enantioselective hydrolysis | >95% | >40% |

| Lipase (e.g., Candida antarctica) | N-Cbz-3-aminopyrrolidine | Kinetic resolution | 89% | 50% |

Enzymatic and Chemo-Enzymatic Syntheses

Photoenzymatic Synthesis Routes

A novel and environmentally friendly approach to chiral amines and alcohols involves the combination of photochemistry and enzymatic catalysis. nih.govacs.orgacs.org A one-pot photoenzymatic synthesis has been developed for N-Boc-3-aminopyrrolidine, achieving high conversions (up to 90%) and exceptional enantiomeric excess (>99%). acs.orgresearchgate.netresearchgate.net This method integrates a regioselective photooxyfunctionalization of unfunctionalized pyrrolidine to generate 3-pyrrolidinone (B1296849), followed by an in-situ N-protection step to yield N-Boc-3-pyrrolidinone. nih.gov The final and key step is a stereoselective biocatalytic transamination using an amine transaminase (ATA) to produce the desired (R)- or (S)-N-Boc-3-aminopyrrolidine. nih.govacs.orgacs.org

The process begins with the photo-oxygenation of pyrrolidine in a mixture of acetonitrile (B52724) and water, which is then basified. nih.govacs.org Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is added to protect the nitrogen atom, forming N-Boc-3-pyrrolidinone. nih.govacs.org This intermediate is then subjected to enzymatic transamination. nih.govacs.orgacs.org This one-pot sequence is advantageous as it avoids the isolation of the unstable 3-pyrrolidinone intermediate. acs.org The use of engineered flavin-dependent 'ene'-reductases (EREDs) in photoenzymatic synthesis has also been explored for the preparation of other amine-containing motifs. nih.gov

This chemoenzymatic strategy has also been applied to the kinetic resolution of racemic N-Boc-3-aminopyrrolidine using amine transaminases, further highlighting the versatility of biocatalysis in accessing enantiopure aminopyrrolidines. nih.govacs.orgacs.org

Table 1: One-Pot Photoenzymatic Synthesis of N-Boc-3-aminopyrrolidine

| Step | Description | Reagents/Conditions | Key Outcome |

| 1 | Photooxyfunctionalization | Pyrrolidine, MeCN/H₂O, 365 nm irradiation | 3-Pyrrolidinone |

| 2 | In-situ N-protection | Boc₂O, NaOH (basification) | N-Boc-3-pyrrolidinone |

| 3 | Biocatalytic Transamination | Amine Transaminase (ATA) | (R)- or (S)-N-Boc-3-aminopyrrolidine |

Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition reactions represent a powerful tool for the stereocontrolled synthesis of substituted pyrrolidines.

The conjugate addition of homochiral lithium amides to α,β-unsaturated esters is a well-established method for the asymmetric synthesis of β-amino acids and their derivatives. psu.eduresearchgate.net This methodology has been effectively applied to the synthesis of 3-aminopyrrolidines. psu.edursc.org The key step involves the diastereoselective conjugate addition of a homochiral lithium amide, such as lithium (S)-N-benzyl-N-(α-methylbenzyl)amide, to an appropriate α,β-unsaturated ester. psu.edu

For instance, the reaction of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide with methyl 4-(N-allyl-N-benzylamino)but-2-enoate yields the corresponding β-amino ester with high diastereoselectivity (>98% de). psu.edu Subsequent chemoselective N-deprotection and cyclization, followed by functionalization of the resulting enolate, provides access to a variety of 3,4-disubstituted aminopyrrolidines with excellent diastereomeric and enantiomeric excesses (>98% de and >98% ee). rsc.org This approach allows for the synthesis of both syn- and anti-3,4-disubstituted aminopyrrolidines. psu.edursc.org

The conjugate addition of homochiral lithium amides provides a stereodivergent route to 3,4-substituted aminopyrrolidines. psu.edunih.govresearchgate.net By carefully selecting the chiral auxiliary on the lithium amide and the reaction conditions, it is possible to control the stereochemical outcome of the addition reaction. This protocol offers a complementary and highly stereoselective pathway to both anti- and syn-3-amino-4-alkylpyrrolidines, as well as anti- and syn-3-hydroxy-4-aminopyrrolidines. psu.edunih.govresearchgate.net The versatility of this method has been demonstrated in the synthesis of molecules like anti-(3S,4S)- and syn-(3R,4S)-3-methoxy-4-(N-methylamino)pyrrolidine with diastereomeric excesses greater than 98%. psu.edunih.govresearchgate.net

Furthermore, the development of stereodivergent conjugate additions using prolinamide catalysts in aqueous media showcases a greener approach. nih.gov By using molecularly imprinted nanoparticles (MINPs) prepared with different template molecules, the stereoselectivity of the catalyst can be tuned and even reversed, allowing for the synthesis of all possible stereoisomers of the Michael adduct. nih.gov

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, offering a metal-free alternative to traditional methods. researchgate.netnih.gov

Chiral bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, have been successfully employed in the asymmetric synthesis of pyrrolidines. beilstein-journals.orgnih.gov These catalysts, often derived from natural amino acids or cinchona alkaloids, can activate both the nucleophile and the electrophile simultaneously, leading to high levels of stereocontrol. beilstein-journals.org

For example, thiourea-based bifunctional organocatalysts have been used in highly enantioselective Michael additions to generate precursors for chiral pyrrolidines. nih.gov Similarly, bifunctional organocatalysts with a spirocyclic pyrrolidine backbone have been designed and shown to be effective in asymmetric Mannich/acylation/Wittig reaction sequences, yielding polycyclic structures with excellent enantioselectivity (up to 94% ee). nih.gov The development of these catalysts has enabled the asymmetric total synthesis of complex natural products. nih.gov

Proline and its derivatives are among the most widely used organocatalysts for asymmetric transformations. researchgate.nettcichemicals.com The pyrrolidine ring structure is a common feature in many natural and synthetic drugs. researchgate.net L-proline itself can catalyze the [3+2]-cycloaddition reaction between acrolein and in situ generated acyclic azomethine ylides to afford pyrrolidine cycloadducts with complete diastereocontrol and up to 80% enantiocontrol. researchgate.net

More sophisticated proline-derived organocatalysts, such as diarylprolinol silyl (B83357) ethers, have been developed to achieve even higher levels of stereoselectivity. researchgate.net These catalysts have been successfully applied in asymmetric Michael additions of aldehydes to nitroolefins, a key step in the synthesis of substituted 3-aminopyrrolidines. dergipark.org.tr The use of proline-based organocatalysts has also been extended to the synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions, yielding products with up to four stereogenic centers with high regio- and diastereoselectivity. acs.org The versatility of these catalysts is further highlighted by their application in the synthesis of various heterocycles and natural products. researchgate.net

Table 2: Research Findings on Organocatalytic Synthesis of Pyrrolidine Derivatives

| Catalyst Type | Reaction Type | Key Features | Reported Selectivity |

| Spirocyclic Pyrrolidine Trifluoromethanesulfonamide | Mannich/acylation/Wittig | Asymmetric total synthesis of naucleofficine I and II | Up to 94% ee |

| L-Proline | [3+2] Cycloaddition | Inexpensive, readily available | Up to 80% ee, complete diastereocontrol |

| Diarylprolinol Silyl Ether | Michael Addition | High yields and enantioselectivity | Up to 99% ee |

| Chiral N,O-Ligand/Cu(I) | 1,3-Dipolar Cycloaddition | Synthesis of 3,4-diaminopyrrolidines | Up to 99% ee, dr up to 98:2 |

Resolution of Racemic 3-Aminopyrrolidine

A common approach to obtaining single enantiomers is the resolution of a racemic mixture, which contains equal amounts of both (R)- and (S)-enantiomers. This separation is typically achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated.

| Parameter | Value | Source |

| Resolving Agent | (S)-methoxy-2-phenylacetic acid | researchgate.net |

| Less-Soluble Salt | 1:2 ((R)-1:(S)-5) | researchgate.net |

| Molar Ratio (rac-1 / (S)-5 / HCl) | 1.0 / 1.0 / 1.0 | researchgate.net |

| Solvent | Water (in the presence of NaCl) | researchgate.net |

| Yield | 44% | researchgate.net |

| Diastereomeric Excess (de) | 98% | researchgate.net |

| Resolution Efficiency (E) | 86% | researchgate.net |

Practical and Scalable Synthesis Methods

For this compound to be a viable intermediate in drug manufacturing, the synthetic methods must be practical, cost-effective, and scalable to an industrial level while maintaining stringent purity standards.

The goal of industrial production is to consistently manufacture this compound with very high optical purity, often exceeding 99% enantiomeric excess (e.e.). google.com Both chemical and biocatalytic routes have been developed to meet these demands.

Optimizing reaction conditions is essential for transitioning a synthetic method from a laboratory to a preparative or industrial scale. This involves maximizing yield, purity, and efficiency while minimizing cost and waste.

In enzymatic approaches, significant challenges such as racemization of the starting material and enzyme inactivation can occur under standard conditions. researchgate.net To create a process suitable for the preparative scale, conditions may need to be modified significantly. For instance, in the enantioselective enzymatic hydrolysis of a related precursor, employing a lower pH along with an organic co-solvent was found to improve enzyme activity and enantioselectivity, leading to high optical purities (>95% ee) and good chemical yields (>40%). researchgate.net General optimization strategies can also include using more reactive starting materials to improve yield and simplify purification, as demonstrated in the synthesis of other complex heterocyclic compounds. nih.gov

| Method | Optimization Strategy | Outcome | Source |

| Diastereomeric Salt Resolution | Adjusting molar ratios of reactants (1:1:1) and adding NaCl in a water solvent. | Increased resolution efficiency to 86% with 98% de. | researchgate.net |

| Enzymatic Hydrolysis | Using a low pH and an organic co-solvent. | Overcame enzyme inactivation and substrate racemization, achieving >95% ee. | researchgate.net |

| Heterocycle Synthesis | Using a more reactive 2,3-dibromoquinizarine and adding a base at 120-125 °C. | Increased yield to 68% and improved purity by reducing by-products. | nih.gov |

| Transaminase-catalyzed Resolution | Applying an N-Cbz protecting group to the substrate. | Increased reaction rate up to 50-fold and enantioselectivity to >99% ee. | researchgate.net |

Applications of R 3 Aminopyrrolidine As a Chiral Building Block

Pharmaceutical Synthesis and Drug Development

The unique structural features of (R)-3-aminopyrrolidine make it a versatile component in the synthesis of pharmaceuticals. chemimpex.com Its chiral nature is essential for asymmetric synthesis, enabling chemists to produce enantiomerically pure compounds, which is a critical requirement for modern, highly specific therapeutic agents. chemimpex.comchemimpex.com The pyrrolidine (B122466) ring system itself is a "privileged scaffold" in medicinal chemistry, frequently found in a wide array of biologically active compounds and natural products. nih.govresearchgate.net This saturated heterocyclic structure offers a three-dimensional geometry that allows for effective exploration of the chemical space around a biological target. nih.govresearchgate.net

This compound serves as a fundamental starting material or key intermediate in the creation of a diverse range of biologically active molecules. chemimpex.comchemimpex.com Its structure is incorporated into compounds targeting various diseases. For instance, its derivatives have been synthesized and evaluated for their potent antagonistic activity against the human chemokine receptor 2 (CCR2), which is implicated in inflammatory and autoimmune diseases. nih.gov

The compound's utility extends to the development of kinase inhibitors. A series of compounds incorporating the (S)-3-aminopyrrolidine scaffold (the enantiomer of the subject compound) were identified as dual inhibitors of Abl and PI3K kinases, which are targets in cancer therapy. nih.gov This highlights the value of the aminopyrrolidine core in designing molecules that can interact with specific enzyme active sites.

Below is a table of selected biologically active molecules and drug candidates synthesized using the aminopyrrolidine scaffold.

| Drug Candidate/Molecule Class | Therapeutic Target | Relevant Research Findings |

| Piperidine (B6355638) and Piperazine Derivatives | CCR2 Antagonists | Structure-activity relationship studies led to the discovery of highly potent human CCR2 antagonists for inflammatory diseases. nih.gov |

| (S)-3-Aminopyrrolidine Derivatives | Abl and PI3K Dual Inhibitors | Identified novel scaffolds with promising cytotoxicity against chronic myeloid leukemia (CML) cell lines. nih.gov |

| Pyrrolidine-based Compounds | Neurological Disorders | The compound is a crucial building block in the synthesis of drugs targeting conditions like depression and anxiety. chemimpex.comchemimpex.com |

In multi-step synthetic pathways, this compound and its protected forms, such as (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate, are critical intermediates. chemimpex.com The use of a protecting group, like the tert-butyloxycarbonyl (Boc) group, allows chemists to selectively perform reactions on other parts of the molecule before revealing the amino group for a subsequent synthetic step. chemimpex.com This strategic protection and deprotection are fundamental in the complex assembly of modern pharmaceuticals.

The compound is a key intermediate for certain quinolone antibiotics. sigmaaldrich.com The synthesis of these complex antibacterial agents often involves the precise incorporation of the chiral aminopyrrolidine moiety to ensure optimal activity and safety. Various synthetic routes have been developed to produce optically active 3-aminopyrrolidine (B1265635) derivatives efficiently, often starting from precursors like 4-hydroxy-proline, to serve as these crucial intermediates. google.comgoogle.com

This compound is also utilized in the field of peptide chemistry. chemimpex.com Peptides are increasingly important as therapeutic agents due to their high specificity and potency. nih.govnih.govmdpi.com The incorporation of non-natural amino acids or building blocks like this compound can confer unique properties to a peptide. Introducing the rigid pyrrolidine structure into a peptide backbone can induce specific conformations or turns, which can enhance binding to a biological target or improve metabolic stability.

The Boc-protected form of this compound is particularly useful in solid-phase peptide synthesis (SPPS). chemimpex.comnih.gov In SPPS, amino acids are sequentially added to a growing peptide chain attached to a solid support. The Boc group protects the amino functionality of the pyrrolidine ring, allowing its carboxyl group (or a derivatized version) to be coupled to the peptide chain. The Boc group is later removed to allow the next amino acid to be added. peptide.com This integration can be crucial for creating peptide-based drugs with improved pharmacokinetic profiles. chemimpex.com

Design and Synthesis of Drug Scaffolds

A drug scaffold is the core structure of a molecule responsible for the spatial arrangement of its functional groups, which in turn dictates its biological activity. The pyrrolidine ring is a widely used scaffold in drug design due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. nih.govresearchgate.net The sp³-hybridized carbon atoms in the ring provide a non-planar, globular shape that is often more advantageous for fitting into the binding pockets of proteins than flat, aromatic scaffolds. nih.govresearchgate.net

Scaffold hopping is a key strategy in medicinal chemistry where the core structure of a known active compound is replaced with a structurally different scaffold, with the goal of retaining or improving biological activity while optimizing other properties like solubility, metabolic stability, or patentability. bhsai.orguniroma1.it This technique allows chemists to explore novel chemical space and develop new intellectual property. bhsai.org

The this compound moiety can be used as a replacement scaffold. For example, an electron-rich aromatic ring in a lead compound, which might be prone to rapid metabolism by cytochrome P450 enzymes, could be "hopped" to a saturated heterocyclic scaffold like aminopyrrolidine. bohrium.com This change can block a site of metabolism and improve the drug's pharmacokinetic profile without losing the key interactions required for efficacy. pharmablock.com The defined stereochemistry of this compound ensures that the spatial orientation of the key binding groups is maintained after the hop.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of pharmaceutical chemistry, with a vast number of drugs containing at least one heterocyclic ring. nih.gov this compound can be integrated into larger, more complex heterocyclic systems to create novel drug scaffolds.

The amino group of this compound provides a convenient handle for annulation or fusion reactions, allowing it to be built into bicyclic or polycyclic systems. nih.govorganic-chemistry.org For instance, it can be used as a precursor to synthesize compounds where the pyrrolidine ring is fused to another ring, such as a pyridine (B92270) or chromene, creating novel chromenopyridine or related scaffolds with unique biological activities. mdpi.com This integration allows for the creation of rigid structures that can precisely position functional groups to interact with biological targets, leading to highly potent and selective therapeutic agents. nih.gov

Development of Specific Therapeutic Agents

The pyrrolidine ring, particularly the 3-aminopyrrolidine scaffold, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.gov Its incorporation into drug candidates can enhance binding affinity, selectivity, and pharmacokinetic properties. The chiral nature of this compound is leveraged to produce stereospecific drugs across multiple therapeutic areas.

Antitumor Compounds

The 3-aminopyrrolidine scaffold has been explored for the development of novel kinase inhibitors for cancer therapy. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of inhibitors that can block specific kinases, such as Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K), is a major focus of anticancer drug discovery. nih.gov

Research has led to the identification of a series of compounds featuring the (S)-3-aminopyrrolidine scaffold as dual inhibitors of Abl and PI3K. nih.gov While this research utilized the (S)-enantiomer, it highlights the value of the 3-aminopyrrolidine core in designing such targeted agents. These compounds have demonstrated cytotoxicity against chronic myeloid leukemia (CML) cell lines, suggesting that the promising cytotoxic effect may be due to the collective inhibition of both Abl and PI3K. nih.gov Molecular docking studies have further illuminated how these molecules bind to the target kinases. nih.gov The pyrrolidine ring is a versatile moiety in the design of various anticancer agents, with derivatives showing activity against multiple cancer cell lines. nih.govbohrium.com

| Compound Class | Target(s) | Therapeutic Area | Key Findings |

|---|---|---|---|

| (S)-3-Aminopyrrolidine Derivatives | Abl, PI3K | Chronic Myeloid Leukemia (CML) | Demonstrated cytotoxicity against K562 leukemia cells through dual kinase inhibition. nih.gov |

Antibacterial Agents (e.g., Quinolones)

This compound is a key structural component in certain synthetic broad-spectrum antibiotics, particularly those of the quinolone class. Quinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.

A prominent example is Tosufloxacin, a fluoroquinolone antibiotic that incorporates a 3-aminopyrrolidinyl group at the C-7 position of the quinolone core. nih.govmedchemexpress.com This substituent is critical for the drug's potent activity against a wide range of Gram-positive and Gram-negative bacteria. medchemexpress.com The commercially available form, Tosufloxacin tosylate, is a racemate, comprising equal amounts of the (R)- and (S)-enantiomers. nih.gov The synthesis of quinolones with a 3-aminopyrrolidine moiety has been a subject of significant research to enhance antibacterial potency and spectrum. nih.gov

| Compound | Class | Mechanism of Action | Incorporated Moiety |

|---|---|---|---|

| Tosufloxacin | Fluoroquinolone | Inhibits bacterial DNA gyrase and topoisomerase IV | 7-(3-aminopyrrolidin-1-yl) nih.gov |

Antivirals

The aminopyrrolidine scaffold is a precursor for more complex heterocyclic systems with demonstrated antiviral properties. One such system is the pyrrolo[2,3-d]pyrimidine nucleus, which is structurally analogous to purine (B94841) nucleotides and can interfere with viral replication processes. nih.gov

Derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized and evaluated for their activity against a range of viruses, including Rotavirus, Coxsackievirus, and Zika virus. nih.govmdpi.com The synthesis of these potent antiviral agents can start from aminopyrrolidine precursors, such as o-aminopyrrolidine cyanide, which undergoes cyclization to form the core heterocyclic structure. nih.govresearchgate.net Research has identified specific 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as promising agents against flaviviruses like Zika and dengue virus. mdpi.com Studies have also demonstrated the activity of certain pyrrolo[2,3-d]pyrimidine derivatives against highly pathogenic avian influenza (HPAI) H5N1 and Newcastle disease virus (NDV). semanticscholar.org

| Scaffold | Viral Target(s) | Key Feature |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | Rotavirus, Coxsackievirus B4 nih.gov | Synthesized from aminopyrrolidine precursors; act as purine analogs. nih.gov |

| 4,7-disubstituted 7H-Pyrrolo[2,3-d]pyrimidines | Zika Virus, Dengue Virus mdpi.com | Represents a new chemotype for designing small-molecule flavivirus inhibitors. mdpi.com |

| 7H-pyrrolo[2,3-d]pyrimidine derivatives | Avian Influenza (H5N1), Newcastle Disease Virus (NDV) semanticscholar.org | Show potent activity against specific pathogenic animal viruses. semanticscholar.org |

Antidiabetic Agents (e.g., DPP-4 Inhibitors)

The this compound moiety is a cornerstone in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones like GLP-1, which in turn enhances glucose-dependent insulin (B600854) secretion. wikipedia.org

The aminopyrrolidine group often serves as a key pharmacophore that binds to the active site of the DPP-4 enzyme. Numerous structure-activity relationship (SAR) studies have demonstrated that modifications to the aminopyrrolidine ring and its substituents can significantly impact the potency and selectivity of these inhibitors. nih.gov For instance, the development of a series of cis-3-amino-4-substituted pyrrolidine inhibitors led to compounds with high potency for DPP-4. An X-ray co-crystal structure of one such inhibitor confirmed its proposed binding mode within the enzyme's active site. researchgate.net This structural information is vital for the rational design of new and improved DPP-4 inhibitors. nih.gov

| Scaffold/Derivative Class | Target Enzyme | Significance of the Scaffold | Research Finding |

|---|---|---|---|

| cis-3-Amino-4-(2-cyanopyrrolidide)-pyrrolidine | DPP-4 | Provides a template for low nanomolar inhibitors. researchgate.net | X-ray crystallography confirmed the binding mode, guiding further design. researchgate.net |

| β-aminoacyl-containing cyclic hydrazine (B178648) derivatives | DPP-4 | Incorporation leads to potent and selective inhibitors. nih.gov | A derivative showed strong in vitro activity and in vivo efficacy in mouse models. nih.gov |

Anti-Inflammatory Compounds

This compound serves as a chiral template for synthesizing modulators of inflammatory pathways. Two key target classes include CC Chemokine Receptor 2 (CCR2) antagonists and Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists.

CCR2 is involved in the migration of monocytes to sites of inflammation, making its antagonists potential therapeutics for inflammatory diseases. Novel 3-aminopyrrolidine derivatives have been synthesized and shown to act as potent antagonists of human CCR2. nih.gov

RORγt is a nuclear receptor that is essential for the differentiation of pro-inflammatory Th17 cells, which are implicated in various autoimmune diseases. nih.gov Inverse agonists of RORγt can suppress the production of inflammatory cytokines like IL-17. Research in this area has led to the structure-based discovery of potent and selective RORγt inverse agonists, including phenyl (3-phenylpyrrolidin-3-yl)sulfones, which demonstrate oral activity. nih.gov The development of these small-molecule oral therapies is a significant goal for treating autoimmune conditions. nih.gov

| Compound Class | Target | Therapeutic Approach | Relevance of Scaffold |

|---|---|---|---|

| 3-Aminopyrrolidine Derivatives | CCR2 | Antagonism inhibits monocyte chemotaxis. nih.gov | Forms the core of novel, potent hCCR2 antagonists. nih.gov |

| Phenyl (3-Phenylpyrrolidin-3-yl)sulfones | RORγt | Inverse agonism suppresses Th17 cell differentiation and IL-17 production. nih.gov | Provides a scaffold for selective, orally active inverse agonists. nih.gov |

Agents for Neurological Disorders

This compound is explicitly recognized as a crucial building block in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com One of the most significant applications in this field is the development of β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease.

BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. researchgate.netalzheimersnewstoday.com Inhibiting BACE1 is therefore a primary therapeutic strategy to reduce Aβ production and slow disease progression. nih.gov The chiral aminopyrrolidine scaffold has been incorporated into BACE1 inhibitors to achieve high potency and selectivity. For example, a (3S,4S)-4-aminopyrrolidine-3-ol derivative was synthesized and shown to be a potent BACE1 inhibitor, demonstrating the utility of this stereochemical arrangement in targeting the enzyme's active site. nih.gov

| Compound Class | Target | Disease | Therapeutic Rationale |

|---|---|---|---|

| Aminopyrrolidine-3-ol derivatives | BACE1 | Alzheimer's Disease | Inhibits the production of amyloid-β peptides, reducing plaque formation. researchgate.netnih.gov |

Orexin (B13118510) Receptor Agonists for Sleep Disorders

The orexin system, which includes the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of sleep and wakefulness. nih.govnih.gov A deficiency in orexin signaling is the underlying cause of narcolepsy type 1, a sleep disorder characterized by excessive daytime sleepiness and cataplexy. researchgate.net Consequently, the development of orexin receptor agonists is a primary therapeutic strategy for this condition. researchgate.netmdpi.com

The this compound scaffold has been incorporated into novel macrocyclic compounds designed as potent orexin receptor agonists. nih.gov Research has led to the development of a series of 3-aminopyrrolidine and piperidine macrocycles that show promise for treating sleep disorders by activating orexin receptors. nih.govnih.gov These compounds are designed to mimic the action of endogenous orexin peptides, thereby compensating for their deficiency in conditions like narcolepsy. nih.govresearchgate.net The specific stereochemistry of the aminopyrrolidine ring is crucial for the correct spatial arrangement of substituents, enabling effective binding to and activation of the orexin receptors.

Below is a table of representative compounds based on a pyrrolidine core that have been investigated for their orexin receptor agonist activity.

| Compound ID | Target Receptor | Activity |

| YNT-185 | OX2R | Potent and selective agonist (EC50 = 28 nM) |

| RTOXA-43 (40) | OX1R & OX2R | Dual agonist (EC50 = 24 nM for both) |

| TAK-925 | OX2R | Agonist currently in clinical trials |

| TAK-994 | Orexin Agonist | Agonist in Phase 2 clinical trials |

This table presents examples of pyrrolidine-based orexin receptor agonists and their reported activities. EC50 represents the half-maximal effective concentration.

Modulators of Neurotransmitter Systems

This compound and its derivatives serve as key building blocks for molecules that modulate the activity of neurotransmitter systems in the central nervous system (CNS). biotechniques.com These systems, which include neurotransmitters like dopamine (B1211576), serotonin (B10506), and noradrenaline, are fundamental to regulating mood, cognition, and behavior. researchgate.net Imbalances in these systems are implicated in a variety of psychiatric and neurological disorders. researchgate.net

One specific application of a stereoisomer of 3-aminopyrrolidine is in the development of selective noradrenaline reuptake inhibitors (NRIs). biotechniques.com Researchers have synthesized a series of N-[(3S)-pyrrolidin-3-yl]benzamides that demonstrate potent and selective inhibition of noradrenaline transporters. The pyrrolidine ring is a central component of these molecules, with its stereochemistry and the substitution pattern on the benzamide (B126) moiety being critical for achieving high affinity and selectivity for the noradrenaline transporter over serotonin and dopamine transporters. One such compound, benzamide 11e , was identified as a potent and selective NRI with good metabolic stability and the ability to penetrate the CNS and increase noradrenaline levels. biotechniques.com

The development of such compounds highlights the utility of the aminopyrrolidine scaffold in creating CNS-active agents with tailored selectivity profiles for specific neurotransmitter transporters.

| Compound | Target | Activity | Selectivity |

| Benzamide 11e | Noradrenaline Transporter (NAT) | Potent NRI | Good selectivity over Serotonin Transporter (SERT) and Dopamine Transporter (DAT) |

This table highlights a specific example of a modulator of neurotransmitter systems derived from a 3-aminopyrrolidine scaffold.

JNK3 Inhibitors for Neurodegenerative Diseases

c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family that is predominantly expressed in the brain. nih.govnih.gov JNK3 signaling is implicated in neuronal apoptosis (programmed cell death) and has been identified as a key factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govtechnologynetworks.com This makes JNK3 a compelling therapeutic target for the development of neuroprotective drugs. nih.gov

While the development of selective JNK3 inhibitors is an active area of research, the direct use of this compound as a core scaffold in the most prominently reported JNK3 inhibitors is not extensively documented in the scientific literature. Research has largely focused on other heterocyclic scaffolds, such as aminopyrazoles and pyridinylimidazoles, to achieve high potency and selectivity. nih.govnih.gov These efforts have led to the discovery of potent JNK3 inhibitors with significant isoform selectivity over JNK1 and JNK2, which is important for minimizing potential side effects. nih.gov For instance, aminopyrazole-based inhibitors have been developed that show excellent JNK3 potency and high selectivity against other kinases. nih.govnih.gov

Although this compound is a versatile building block in CNS drug discovery, the current focus for JNK3 inhibitor design has centered on alternative molecular frameworks.

| Compound ID | Scaffold Type | JNK3 Inhibition (IC50) | Key Features |

| 24a | Pyrazole | 12 nM | Potent and selective JNK3 inhibition |

| 26a | Pyrazole | 19 nM | Potent JNK3 inhibition |

| 26n | Aminopyrazole | Potent | High isoform selectivity (>50-fold for JNK3 vs JNK1) |

This table shows examples of potent JNK3 inhibitors based on common scaffolds other than aminopyrrolidine. IC50 is the half-maximal inhibitory concentration, indicating the potency of the inhibitor.

Structure Activity Relationship Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop relationships between the structural properties of a series of compounds and their biological activities. For derivatives of (R)-3-aminopyrrolidine, 3D-QSAR techniques have been instrumental in understanding the structural requirements for antagonist activity at specific receptors. nih.govcreative-biostructure.com

A notable 3D-QSAR study was conducted on a series of this compound derivatives acting as antagonists for the CCR2B receptor, which is involved in inflammatory responses. nih.gov The study utilized a training set of 37 compounds and an external test set of 13 analogues to build and validate the predictive models. nih.gov The biological activity, expressed as the negative logarithm of the IC50 value (pIC50), was used as the dependent variable in the development of these models. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of molecules with their steric and electrostatic fields. In the study of this compound-based CCR2B antagonists, the CoMFA model demonstrated excellent internal and external predictive ability. nih.gov The model produced statistically significant results, indicating its robustness for predicting the activity of new compounds in this series. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The CoMSIA model for the this compound series also yielded a statistically significant and predictive model. nih.gov The analysis indicated that variations in the antagonist activity were predominantly influenced by hydrophobic interactions, with significant contributions from hydrogen bond acceptor and donor fields as well. nih.gov

The primary goal of developing CoMFA and CoMSIA models is to predict the inhibitory potencies of novel compounds. The models derived for the this compound series of CCR2B antagonists were validated through several statistical methods, including leave-one-out cross-validation, non-cross-validation, and prediction against an external test set. nih.gov These validation tests confirmed that the models were reliable and could accurately estimate the external predictivity for this class of compounds. nih.gov The high predictive correlation values suggest that these 3D-QSAR models serve as a valuable guideline for future lead optimization and the design of more potent CCR2B inhibitors based on the this compound scaffold. nih.gov

| Statistical Parameter | CoMFA Model | CoMSIA Model |

| Leave-one-out cross-validated r² (r²loo or q²) | 0.847 | 0.719 |

| Non-cross-validated r² (r²ncv) | 0.977 | 0.964 |

| F value | 267.930 | 135.666 |

| Predictive r² (r²pred) for test set | 0.673 | 0.611 |

| Standard Error of Prediction | 0.367 | 0.512 |

| Standard Error of Estimate | 0.141 | 0.180 |

Data derived from a 3D-QSAR study on this compound derivatives as CCR2B antagonists. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). journaljpri.com This method is used to understand the interactions between a ligand and its biological target, providing insights into the basis of its activity.

Ligand-receptor interactions are the foundation of many biological processes. nih.gov Molecules, or ligands, bind to specific regions on receptor macromolecules called recognition sites. msdmanuals.com These interactions are governed by noncovalent forces such as hydrogen bonds, electrostatic forces, and hydrophobic interactions. nih.gov The strength of these interactions collectively determines the binding affinity, often quantified by the dissociation constant (Kd) or the concentration required to inhibit a biological process by 50% (IC50). nih.gov Molecular docking studies help to visualize and analyze these interactions at an atomic level, explaining why certain ligands bind more tightly than others and guiding the design of molecules with improved affinity. researchgate.net

Molecular docking and related computational studies have been applied to understand how aminopyrrolidine-based compounds interact with various important biological targets.

CCR2B : For the this compound series of C-C chemokine receptor 2B (CCR2B) antagonists, QSAR contour maps provide an indirect understanding of the binding site interactions. nih.gov The CoMSIA results highlighted that hydrophobic interactions are a dominant factor in the activity of these compounds. nih.gov The contour maps generated from these studies help researchers understand the binding interactions and provide a guide for optimizing the lead compounds to enhance inhibitory potencies against the CCR2B receptor. nih.gov

Abl and PI3K : In a study focused on developing dual inhibitors for Abl and PI3K kinases, a series of compounds based on the (S)-3-aminopyrrolidine scaffold (the enantiomer of the subject compound) were synthesized and evaluated. nih.gov Molecular docking was used to investigate how these compounds might bind to their targets. The study revealed that a key compound, 5k, could fit into the binding sites of both Abl and PI3K kinases. nih.gov The docking results were consistent with experimental data, showing a weaker binding interaction with Abl kinase compared to the established inhibitor Imatinib, which correlated with the compound's lower kinase inhibitory rates. nih.gov This suggests that the cytotoxic effects of these novel compounds may stem from the combined, moderate inhibition of both Abl and PI3K. nih.gov

Conformational Analysis and Stereochemical Impact on Activity

The non-planar, puckered nature of the pyrrolidine (B122466) ring allows it to adopt various conformations, influencing how its substituents are oriented in three-dimensional space. researchgate.net This conformational flexibility, governed by the stereochemistry of its carbons, is a critical determinant of its interaction with biological targets. researchgate.net

Influence of (R)-Configuration on Biological Activity

The stereochemistry of the aminopyrrolidine ring is a critical factor that dictates the biological profile of drug candidates. researchgate.net The specific orientation of substituents resulting from the (R)-configuration at the 3-position can lead to significant differences in binding affinity and efficacy compared to its (S)-enantiomer or other isomers. The pyrrolidine ring's ability to explore pharmacophore space efficiently is enhanced by its sp3-hybridized nature and its non-planar structure, a phenomenon known as "pseudorotation". researchgate.netnih.gov This allows for precise positioning of functional groups to interact with enantioselective proteins. researchgate.net

For instance, structure-activity relationship (SAR) studies on a series of this compound derivatives as antagonists for the human CC chemokine receptor 2 (CCR2) have demonstrated the importance of this specific chiral scaffold. These studies led to the identification of potent antagonists for CCR2b, a receptor implicated in inflammatory diseases. nih.govnih.gov Optimization efforts around the this compound core resulted in compounds with high potency in both binding and functional assays. nih.gov

One notable compound from these studies, Compound 71, demonstrated significant potency, highlighting the favorability of the (R)-configuration for this particular target. nih.gov

| Compound | CCR2b Binding IC50 (nM) | MCP-1-Induced Chemotaxis IC50 (nM) | Ca2+ Flux IC50 (nM) |

| Compound 71 | 3.2 | 0.83 | 7.5 |

| This table presents the in vitro activity of a potent CCR2b antagonist derived from the this compound scaffold. nih.gov |

In other contexts, the stereospecific orientation of substituents on the pyrrolidine ring has been shown to dramatically alter the mode of action. For example, a 3-R-methylpyrrolidine substituent can promote a pure estrogen receptor α (ERα) antagonist profile, whereas the corresponding 3-S-methylpyrrolidine does not. nih.gov This underscores the principle that the (R)-configuration is not universally superior but provides a specific three-dimensional arrangement that can be selectively optimized for a given biological target.

Discrimination of Chiral and Positional Isomerism

Given the profound impact of stereochemistry on activity, the ability to distinguish between chiral and positional isomers is crucial in drug development. mdpi.com this compound must be differentiated from its enantiomer, (S)-3-aminopyrrolidine, and its positional isomers, such as 2-aminopyrrolidine. Enantiomers can exhibit markedly different biological activities and toxicities. mdpi.com

Advanced analytical techniques are employed for this purpose. Traveling wave ion mobility-mass spectrometry (TWIM-MS), for example, has been successfully used for the differentiation of enantiomers. researchgate.net This method can discriminate between 3-aminopyrrolidine (B1265635) derivatives with both chiral and positional isomerism based on mobility disparities arising from non-covalent interactions. researchgate.net Such techniques are vital for ensuring the enantiomeric purity of drug candidates, which is a critical quality attribute. The separation of isomers is essential because biological systems, being chiral themselves, can interact very differently with each enantiomer. mdpi.comnih.gov

Computational Modeling for Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, allowing for the rational design of molecules with desired biological activities. mdpi.comunivie.ac.at For targets where experimental structures are lacking, computational methods provide a viable alternative for understanding ligand-receptor interactions.

Homology Modeling of Receptors (e.g., CCR2b)

For many G protein-coupled receptors (GPCRs), such as CCR2, obtaining experimental crystal structures is challenging. nih.gov This lack of structural data hinders structure-based drug design (SBDD). nih.gov Homology modeling provides a powerful solution by constructing a three-dimensional model of a target protein based on the known experimental structure of a homologous protein (the "template"). nih.gov

In the case of CCR2b, its crystal structure was not available for a long time, prompting researchers to build homology models. nih.gov Early models were based on rhodopsin, but the resolution of the crystal structure of a closer homolog, the CXCR4 receptor, provided a significantly better template for building a more accurate CCR2 model. nih.gov The process typically involves:

Template Selection: Identifying the best available crystal structure with the highest sequence identity to the target receptor, such as CXCR4 for CCR2. nih.gov

Sequence Alignment: Aligning the amino acid sequence of the target (CCR2) with the template (CXCR4).

Model Building: Constructing the 3D model of the target protein based on the aligned template's coordinates.

Refinement and Validation: Optimizing the initial model, often using molecular dynamics (MD) simulations to achieve a more stable and realistic conformation, and then validating its quality. nih.gov

These models serve as a structural surrogate, enabling the study of binding modes of ligands like the this compound derivatives and guiding further design efforts. nih.gov

Designing Novel Antagonists Based on Structural Insights

Structural insights, whether from experimental structures or robust homology models, are leveraged to design novel and improved antagonists. nih.govnih.gov By visualizing how a ligand like an this compound derivative binds within the receptor's active site, medicinal chemists can make rational modifications to improve properties such as potency, selectivity, and pharmacokinetic profiles. memphis.edu

The development of CCR2 antagonists provides a clear example of this process. SAR studies identified key structural features of the this compound series that were crucial for potent antagonism. nih.gov Computational docking of these compounds into the CCR2 homology model can reveal specific interactions, such as hydrogen bonds or hydrophobic contacts, that are critical for binding. This knowledge allows for the targeted design of new analogs. For example, if the model shows a vacant hydrophobic pocket near the ligand, a chemist might add a suitable hydrophobic group to the ligand scaffold to fill that pocket, potentially increasing binding affinity. nih.gov This iterative cycle of design, synthesis, and testing, guided by structural and computational insights, is a cornerstone of modern structure-based drug design. researchgate.net

Advanced Research Directions and Emerging Applications

Catalysis and Ligand Design

The pyrrolidine (B122466) scaffold is a well-established privileged structure in asymmetric catalysis. The specific stereochemistry of (R)-3-aminopyrrolidine makes it a compelling starting material for the synthesis of novel chiral ligands and organocatalysts, driving innovation in stereoselective synthesis.

This compound serves as a versatile chiral backbone for the development of ligands for transition metal-catalyzed asymmetric reactions. The differential reactivity of its primary and secondary amines allows for the straightforward synthesis of various ligand classes, including P,N and PNNP ligands, which have shown significant promise in asymmetric catalysis.

The design of these ligands often involves the functionalization of the amine groups with phosphine (B1218219) moieties to create hemilabile P,N ligands. These ligands can coordinate to a metal center through both the "soft" phosphorus atom and the "hard" nitrogen atom, a combination that can stabilize catalytic intermediates and influence the stereochemical outcome of a reaction nih.gov. For instance, chiral P,N ligands derived from related chiral backbones have been successfully employed in palladium-catalyzed asymmetric allylic alkylations and iridium-catalyzed asymmetric hydrogenations, achieving high levels of enantioselectivity nih.gov.

Recent research has explored the synthesis of novel PNNP ligands incorporating a chiral pyrrolidine backbone for use in iron-catalyzed asymmetric transfer hydrogenation of ketones. In one study, a PNNP ligand was synthesized from a chiral pyrrolidine-substituted diamine. The resulting iron(II) complexes, when combined with an iron source like Fe₃(CO)₁₂, acted as efficient catalysts for the asymmetric transfer hydrogenation of a range of ketones, achieving high conversions (over 95%) and excellent enantioselectivities (up to 97% ee) researchgate.net. While this specific example may not start directly from this compound, it demonstrates the principle and high potential of incorporating a chiral pyrrolidine scaffold into sophisticated ligand designs for asymmetric catalysis.

The modular synthesis of these ligands, often starting from readily available chiral precursors like L-proline (which shares structural motifs with this compound), allows for systematic tuning of their steric and electronic properties to optimize catalytic performance for specific transformations nih.gov. The development of ligands derived from this compound is an active area of research, with the goal of creating highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds.

Table 1: Performance of a Pyrrolidine-Based PNNP-Fe Catalyst in Asymmetric Transfer Hydrogenation

| Substrate (Ketone) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Acetophenone | >95 | 95 | researchgate.net |

| 1-(4-Chlorophenyl)ethanone | >95 | 97 | researchgate.net |

| 1-(4-Methoxyphenyl)ethanone | >95 | 96 | researchgate.net |

| Propiophenone | >95 | 94 | researchgate.net |

The field of asymmetric organocatalysis has seen exponential growth, with pyrrolidine-based structures emerging as a cornerstone of catalyst design unibo.it. This compound provides a valuable scaffold for creating novel bifunctional organocatalysts, where one amine can act as a Lewis base to form an enamine intermediate, and the other can be functionalized to provide a directing group, such as a hydrogen-bond donor (e.g., thiourea, squaramide, or amide).

These organocatalysts have proven particularly effective in asymmetric Michael additions. For instance, novel pyrrolidine-based organocatalysts synthesized from chiral precursors have been shown to be highly effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities of up to 85% ee nih.gov. In other studies, bifunctional organocatalysts derived from chiral homoallylamines (accessible from chiral precursors) have demonstrated high catalytic efficiency and stereoselectivity in the Michael addition of both aldehydes (up to 97% ee) and ketones (up to 99% ee) to nitroolefins nih.gov.

The asymmetric aldol (B89426) reaction is another area where organocatalysts derived from chiral pyrrolidine scaffolds have made a significant impact. Prolinamide-based organocatalysts, which share the core pyrrolidine ring, have been extensively studied. For example, dipeptides and tripeptides incorporating a proline moiety have been used to catalyze the aldol reaction between aldehydes and ketones, often with high diastereoselectivity and enantioselectivity unibo.itnih.gov. The modular nature of these catalysts allows for fine-tuning of the catalyst structure to optimize reactivity and selectivity for a given substrate pair nih.gov. The development of organocatalysts based on the this compound framework is a promising strategy for expanding the toolbox of catalysts for asymmetric C-C bond formation.

Table 2: Efficacy of Pyrrolidine-Based Organocatalysts in Asymmetric Michael Additions

| Reaction Type | Catalyst Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Aldehyde + Nitroolefin | Pyrrolidine-based | - | up to 85 | nih.gov |

| Aldehyde + Nitroolefin | Bifunctional Pyrrolidine-based | up to 98:2 | up to 97 | nih.gov |

| Ketone + Nitroolefin | Bifunctional Pyrrolidine-based | up to 98:2 | up to 99 | nih.gov |

Bio-conjugation and Prodrug Strategies

The bifunctional nature of this compound, possessing both a primary and a secondary amine with a defined stereochemistry, makes it an attractive linker and scaffold in the fields of bioconjugation and prodrug design.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability nih.gov. The rigid, chiral scaffold of this compound can be incorporated into peptide backbones to induce specific secondary structures, such as β-turns or helical folds nih.gov. This conformational constraint is crucial for mimicking the bioactive conformation of a peptide, which is often necessary for its interaction with biological targets like proteins mdpi.com.

Foldamers are oligomers that adopt well-defined, folded conformations. The incorporation of constrained building blocks like derivatives of this compound can be a powerful strategy to control the folding of these synthetic molecules bohrium.commdpi.com. For example, peptide-like foldamers composed of alternating α,β,γ-triamino acids, including a 3-amino-4-(aminomethyl)-2-methylpyrrolidine-3-carboxylate building block, have been shown to form ordered secondary structures. These structures are stabilized by a three-dimensional hydrogen bond network involving the non-backbone amino groups, leading to stable folding in both organic and aqueous environments bohrium.com. Such conformationally ordered molecules are of great interest for their potential to disrupt protein-protein interactions (PPIs), which are implicated in numerous diseases mdpi.com.

Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule. This compound, with its two distinct amine groups, can serve as a versatile linker in bioconjugate chemistry. The primary amine can be selectively reacted under certain conditions, leaving the secondary amine available for a subsequent conjugation step, or vice versa. This allows for the controlled assembly of complex biomolecular constructs.

In the context of prodrug design, a prodrug is an inactive compound that is converted into an active drug in the body. This compound can be used as a component of a linker that connects a drug molecule to a carrier or a promoiety. The design of such linkers is crucial for controlling the release of the active drug. For instance, tripartite prodrugs utilize a spacer or linker between the drug and a promoiety to improve stability and control the release kinetics orientjchem.org. The chemical properties of the aminopyrrolidine scaffold can be modulated to create linkers that are cleaved under specific physiological conditions, for example, through enzymatic action or a change in pH, thereby releasing the drug at its target site orientjchem.orggoogle.com.

Interdisciplinary Research

The unique properties of the this compound scaffold have led to its application in various interdisciplinary research fields, most notably in medicinal chemistry and drug discovery, but also with potential in materials science.

In medicinal chemistry, the pyrrolidine ring is considered a versatile scaffold for the development of novel biologically active compounds researchgate.netnih.gov. The three-dimensional structure of the non-planar pyrrolidine ring allows for a better exploration of the pharmacophore space compared to flat aromatic rings nih.gov. Derivatives of 3-aminopyrrolidine (B1265635) have been identified as potent antagonists for various receptors. For example, (R)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)-pyrrolidin-3-yl)benzamide was found to be a potent antagonist of the melanin-concentrating hormone receptor 1 (MCH-R1), a target for the treatment of obesity researchgate.net. Furthermore, novel 3-aminopyrrolidine derivatives have been synthesized and evaluated as antagonists for the human chemokine receptor 2 (CCR2), which is involved in inflammatory and autoimmune diseases nih.gov.

The scaffold has also been explored for the development of kinase inhibitors. A series of compounds based on the (S)-3-aminopyrrolidine scaffold were identified as dual inhibitors of Abl and PI3K kinases, which are important targets in cancer therapy nih.gov. In the field of neuroscience, chiral pyrrolidine derivatives have been developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases nih.gov.

In materials science, chiral amines like this compound are used in the development of novel materials, such as polymers with specific properties for advanced applications chemimpex.com. The incorporation of chiral units into polymer backbones can lead to materials with unique optical or recognition properties. While this area is less explored than its application in medicinal chemistry, the potential for using this compound to create new functional materials is an emerging direction of research.

Integration with Photochemistry and Enzymatic Processes

A significant advancement in the synthesis of chiral amines like this compound is the integration of photochemistry with biocatalysis. This synergistic approach enables the creation of complex, optically pure molecules in a more efficient and sustainable manner. Researchers have developed a one-pot photoenzymatic process to produce N-Boc-3-aminopyrrolidine with high conversion rates and exceptional enantiomeric excess (>99%) acs.orgfigshare.com.

This innovative method combines two key steps:

Photochemical Oxyfunctionalization: The process begins with the regioselective photooxyfunctionalization of an unfunctionalized pyrrolidine. This step uses light to activate a specific C-H bond, leading to the formation of an intermediate, N-Boc-3-pyrrolidinone acs.org.

Stereoselective Biocatalysis: The intermediate is then converted into the final chiral amine through a stereoselective enzymatic reaction. This is typically achieved using either an amine-transaminase (ATA) for transamination or a keto reductase (KRED) for carbonyl reduction acs.org.

The entire transformation can be conducted in a single reaction vessel, simplifying the workflow and reducing waste acs.orgfigshare.com. This chemoenzymatic strategy represents a mild and operationally simple route to access valuable chiral building blocks from readily available starting materials acs.orgfigshare.com.

| Step | Process | Key Reagents/Catalysts | Outcome |

| 1 | Photochemical Oxyfunctionalization | Pyrrolidine, Light (365 nm) | N-Boc-3-pyrrolidinone |

| 2 | Stereoselective Biocatalysis | Amine-transaminase (ATA) or Keto reductase (KRED) | Optically pure N-Boc-3-aminopyrrolidine |

Potential in Material Science (e.g., Polymers with Specific Properties)

Beyond its role in pharmaceuticals, this compound is an emerging building block in material science. It is utilized in the development of novel materials, particularly for creating advanced polymers with specific, tailored properties chemimpex.com. The presence of two amine functional groups, one primary and one secondary, within a chiral, cyclic structure allows it to be incorporated into polymer chains, such as polyamides. This can impart unique characteristics to the resulting materials, including improved thermal stability, specific optical activity, and altered mechanical properties. Its application in this field is a growing area of research, aiming to harness its distinct chemical architecture for the creation of high-performance materials chemimpex.com.

Future Prospects in Drug Discovery and Development

The pyrrolidine ring is a well-established scaffold in medicinal chemistry, valued for its ability to explore three-dimensional pharmacophore space due to its non-planar structure nih.gov. This compound, as a key chiral derivative, is central to the future of drug discovery, with research focused on expanding its therapeutic applications and overcoming synthetic challenges.

Expanding Therapeutic Areas for this compound Derivatives

The versatility of the this compound scaffold allows for its incorporation into a wide range of biologically active molecules. While it has been a component of drugs for some time, recent research has focused on developing derivatives for new and challenging therapeutic targets. A notable area of investigation is in the treatment of inflammatory diseases through the development of chemokine receptor antagonists. Novel derivatives of 3-aminopyrrolidine have been synthesized and evaluated as potent antagonists for the human CC Chemokine Receptor 2 (CCR2), a key target in various inflammatory conditions nih.gov. This demonstrates the potential to move beyond traditional applications and address unmet medical needs. The pyrrolidine motif is a component of numerous modern drugs, including treatments for cancer and viral infections like Hepatitis C, underscoring its broad therapeutic relevance pharmablock.com.

| Therapeutic Target | Compound Class | Potential Indication |

| CC Chemokine Receptor 2 (CCR2) | 3-Aminopyrrolidine Derivatives | Inflammatory Diseases |

| Various Kinases | Pyrrolidine-based Inhibitors | Cancer, Neurological Disorders |

| Viral Proteases/Polymerases | Pyrrolidine-containing antivirals | Infectious Diseases (e.g., Hepatitis C) |

Addressing Challenges in Stereoselective Synthesis

The primary challenge in utilizing this compound and its complex derivatives lies in their synthesis with precise stereochemical control. The development of robust and efficient stereoselective synthesis methods is crucial for producing enantiomerically pure compounds required for pharmaceutical applications. Modern synthetic strategies are broadly classified into two main approaches nih.govnih.gov:

Functionalization of a Chiral Pool Precursor: This approach starts with an already existing, optically pure pyrrolidine ring, such as proline or 4-hydroxyproline, and modifies its functional groups to build the desired molecule. This is a common and reliable method for many pyrrolidine-containing drugs nih.govresearchgate.net.

Stereoselective Cyclization: This strategy involves building the chiral pyrrolidine ring from acyclic (non-cyclic) starting materials using asymmetric reactions. This offers greater flexibility in creating diverse structures.

A powerful technique within the second approach is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene nih.govacs.org. This method is highly effective for creating densely substituted pyrrolidines and can generate multiple stereocenters simultaneously with a high degree of control, providing access to a wide variety of complex proline derivatives acs.org. Continued innovation in catalytic systems and reaction design is essential to overcome the synthetic challenges and unlock the full potential of this compound in drug discovery.

Q & A

Q. What established synthetic routes yield (R)-3-Aminopyrrolidine with high enantiomeric purity?

this compound can be synthesized via microbial conversion using Pseudomonas dacunhae bacteria, which stereoselectively catalyzes the reaction between fumaric acid and ammonia . Alternatively, benzylation of the pyrrolidine core followed by chiral resolution (e.g., using (R)-1-phenylethyl substituents) produces derivatives like (R)-3-amino-1-benzylpyrrolidine . Chiral chromatography or enzymatic resolution ensures enantiopurity (>99% ee).

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : Confirms stereochemistry via coupling constants (e.g., H and C NMR in DO) .

- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

- Mass spectrometry : Matches experimental molecular ion peaks (e.g., m/z 86.14 for CHN) with theoretical values .

Q. How can researchers ensure reproducibility in this compound synthesis?

Standardize reaction conditions (temperature, pH, catalyst loading) and validate purity via orthogonal methods (e.g., HPLC + NMR). For microbial routes, maintain bacterial strain integrity and monitor substrate conversion rates using LC-MS .

Advanced Research Questions

Q. Why does the R-enantiomer of 3-Aminopyrrolidine exhibit superior bioactivity in kinase inhibitors?

Molecular docking studies reveal the R-configuration aligns optimally with hydrophobic pockets in kinase active sites. For P. falciparum cGMP-dependent PK inhibitors, the R-enantiomer showed 10-fold higher potency (IC = 12 nM) than the S-form due to enhanced hydrogen bonding and steric complementarity .

Q. What strategies mitigate racemization during this compound derivatization?

Use low-temperature reactions (<0°C) and avoid strong acids/bases. Protecting groups (e.g., tert-butoxycarbonyl [Boc]) stabilize the amine during functionalization. Post-synthesis, monitor racemization via circular dichroism (CD) spectroscopy .

Q. How do solvent systems impact the stability of this compound in aqueous solutions?

Protonation state affects stability: In acidic buffers (pH < 3), the amine remains protonated, reducing nucleophilic degradation. Use phosphate-buffered saline (PBS, pH 7.4) for short-term storage, but lyophilize for long-term stability .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

Molecular dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) models assess logP, solubility, and membrane permeability. For example, derivatives with lipophilic substituents (e.g., benzyl groups) show improved blood-brain barrier penetration .

Q. How can researchers resolve contradictory data on the cytotoxicity of this compound derivatives?

Conduct dose-response assays across multiple cell lines (e.g., HEK293, HepG2) and validate via orthogonal cytotoxicity markers (LDH release vs. MTT assays). Contradictions often arise from cell-type-specific metabolic pathways or impurity artifacts .

Methodological Design & Optimization

Q. What experimental designs optimize this compound yield in microbial synthesis?

Use fractional factorial designs to test variables:

- Substrate ratio (fumaric acid:ammonia)

- Bacterial growth phase (log vs. stationary)

- Oxygenation (aerobic vs. microaerobic) Response surface methodology (RSM) identifies optimal conditions (e.g., 25°C, pH 6.8) .

Q. How should researchers formulate hypotheses for this compound-based drug discovery?

Apply the FINER framework:

- Feasible : Prioritize derivatives with synthetic accessibility.

- Novel : Target understudied kinases (e.g., P. falciparum PKG).

- Ethical : Use in vitro models before animal testing.

- Relevant : Align with unmet therapeutic needs (e.g., antimalarials) .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing enantioselectivity in synthesis?

Use ANOVA to compare yields across reaction conditions. For chiral purity, calculate enantiomeric excess (ee) via:

Report confidence intervals (95% CI) to quantify uncertainty .